6-Dehydroxy 6-oxo faropenem-d4 6-Dehydroxy 6-oxo faropenem-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16667034
InChI: InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D
SMILES:
Molecular Formula: C12H13NO5S
Molecular Weight: 287.33 g/mol

6-Dehydroxy 6-oxo faropenem-d4

CAS No.:

Cat. No.: VC16667034

Molecular Formula: C12H13NO5S

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

6-Dehydroxy 6-oxo faropenem-d4 -

Specification

Molecular Formula C12H13NO5S
Molecular Weight 287.33 g/mol
IUPAC Name (5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D
Standard InChI Key FYGIRZDFDNYWPZ-NMFNSTGUSA-N
Isomeric SMILES [2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H]
Canonical SMILES CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

The molecular structure of 6-dehydroxy 6-oxo faropenem-d4 is defined by its precise isotopic labeling and functional group arrangement. Key parameters include:

PropertyValue
Molecular formulaC12D4H9NO5S\text{C}_{12}\text{D}_4\text{H}_9\text{NO}_5\text{S}
Molecular weight287.325 g/mol
SMILES notation[2H]C([2H])([2H])C(=O)C1([2H])[C@H]2SC(=C(N2C1=O)C(=O)O)[C@H]3CCCO3
InChI keyInChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7?,11-/m1/s1/i1D3,7D

The deuterium atoms are strategically positioned at the 6-hydroxy and acetyl groups, which are critical for metabolic stability . The beta-lactam ring remains intact, preserving the compound's ability to inhibit penicillin-binding proteins (PBPs) in bacterial cell walls.

Structural Modifications and Reactivity

Compared to non-deuterated faropenem, the 6-dehydroxy 6-oxo derivative introduces a keto group at the 6-position, altering its electronic configuration and reactivity. This modification reduces susceptibility to hydrolytic enzymes such as beta-lactamases, which commonly degrade conventional penems. Deuterium substitution further stabilizes the compound by slowing cytochrome P450-mediated oxidation, a common metabolic pathway for beta-lactams .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 6-dehydroxy 6-oxo faropenem-d4 involves multi-step modifications of the faropenem backbone:

  • Deuteration: Hydrogen-deuterium exchange at the 6-hydroxy and acetyl positions using deuterated reagents like D₂O or CD₃OD under controlled pH (6.5–7.5) and temperature (25–40°C).

  • Oxidation: Conversion of the 6-hydroxy group to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the deuterated product with >98% purity .

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation, with characteristic shifts at δ 2.1–2.3 ppm for the deuterated acetyl group . Mass spectrometry (MS) reveals a molecular ion peak at m/z 287.077, consistent with the isotopic distribution of C12D4H9NO5S\text{C}_{12}\text{D}_4\text{H}_9\text{NO}_5\text{S} . High-resolution liquid chromatography-tandem mass spectrometry (HRLC-MS/MS) further validates the absence of non-deuterated impurities.

Pharmacological Properties

Antibacterial Activity

6-Dehydroxy 6-oxo faropenem-d4 retains activity against Gram-positive bacteria such as Staphylococcus aureus (MIC₉₀: 2 µg/mL) and Streptococcus pneumoniae (MIC₉₀: 1 µg/mL), comparable to non-deuterated faropenem. Against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae, its MIC₉₀ values range from 4–8 µg/mL, reflecting moderate penetration through outer membranes.

Pharmacokinetic Advantages

Deuteration confers a 1.5-fold increase in plasma half-life (t₁/₂: 2.4 hours vs. 1.6 hours for faropenem) in rodent models, attributed to reduced renal clearance and slower hepatic metabolism. The area under the curve (AUC) increases by 40%, suggesting enhanced bioavailability.

Applications in Research

Isotopic Tracing in Metabolism Studies

The deuterium label enables precise tracking of 6-dehydroxy 6-oxo faropenem-d4 in biological matrices. For example, stable isotope dilution assays (SIDAs) quantify its concentration in plasma with a limit of detection (LOD) of 0.1 ng/mL, facilitating pharmacokinetic modeling .

Resistance Mechanism Analysis

Studies utilizing this compound have elucidated efflux pump dynamics in Pseudomonas aeruginosa. Overexpression of the MexAB-OprM pump reduces intracellular concentrations by 60%, highlighting its role in resistance.

Comparative Analysis with Related Beta-Lactams

CompoundClassKey FeatureDeuterated?
FaropenemPenemBroad-spectrum activity; oral bioavailabilityNo
ImipenemCarbapenemResistance to most beta-lactamasesNo
6-Dehydroxy 6-oxo faropenem-d4Penem (deuterated)Enhanced metabolic stability; isotopic labelingYes

This table underscores the unique role of deuterium in extending therapeutic utility without compromising antibacterial efficacy .

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